Pramoxine Hydrochloride
Description
Historical Context and Discovery of Pramoxine (B177174) Hydrochloride
Pramoxine hydrochloride, also known as pramocaine, is a topical anesthetic that was discovered and developed at Abbott Laboratories in 1953. wikipedia.orgchemicalbook.com During the research and development process, it emerged as a particularly effective topical local anesthetic agent from a series of alkoxy aryl alkamine ethers. wikipedia.org Its chemical structure, 4-[3-(p-butoxyphenoxy)propyl]morpholine hydrochloride, is unique among local anesthetics. nih.gov While most local anesthetics possess either an ester or an amide linkage, pramoxine features a morpholine (B109124) moiety with an ether linkage, which contributes to its potency and a lower incidence of cross-reactivity and sensitization. nih.govnih.gov
Initial pharmacological studies revealed that this compound is a potent agent with low acute and subacute toxicity. wikipedia.orgchemicalbook.com It was found to be well-tolerated by most mucous membranes and demonstrated a low sensitizing index in human subjects. wikipedia.org The hydrochloride salt form of pramoxine is water-soluble. wikipedia.orgchemicalbook.com
Evolution of Research on this compound: From Early Studies to Contemporary Investigations
Since its discovery in the 1950s, research on this compound has evolved from initial pharmacological profiling to a broader investigation of its clinical applications and mechanisms of action. nih.gov Early studies focused on establishing its efficacy and safety as a topical anesthetic for pain and itching. wikipedia.orgchemicalbook.com
Contemporary research has delved deeper into its specific applications in dermatology, particularly for the management of chronic pruritus (itching) associated with various skin conditions. nih.govresearchgate.net Studies have explored its effectiveness in conditions such as atopic dermatitis, uremic pruritus in hemodialysis patients, and other itchy dermatoses. nih.govresearchgate.netmdpi.com
Modern investigations often focus on formulation science, aiming to enhance the delivery and efficacy of this compound. This includes the development of creams, lotions, and combination therapies. For instance, research has shown that combining this compound with ingredients like ceramides (B1148491) or lactic acid can provide both antipruritic and moisturizing benefits. nih.govmdpi.com Clinical trials have evaluated the speed of onset and duration of itch relief provided by these advanced formulations. lorealdermatologicalbeauty.com The mechanism of action, which involves blocking the transmission of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions, continues to be a subject of study. wikipedia.orgchemicalbook.comwithpower.com
Scope and Significance of this compound in Modern Pharmacology and Dermatology
This compound holds a significant place in modern pharmacology and dermatology primarily as a topical agent for the temporary relief of pain and itching. medlineplus.gov Its applications are widespread, addressing discomfort from minor cuts, burns, insect bites, and rashes from plants like poison ivy. medlineplus.govcerave.com It is a common ingredient in over-the-counter preparations for these conditions. wikipedia.org
In dermatology, this compound is particularly valued for its role in managing pruritus, a challenging symptom in many chronic skin diseases. nih.gov It is used, often off-label, to alleviate the itch associated with atopic dermatitis and other pruritic dermatoses. nih.govmdpi.com Research has demonstrated its effectiveness in reducing itch intensity in various patient populations, including those with uremic pruritus. nih.govresearchgate.net
The significance of this compound also lies in its favorable profile, being a non-steroidal option for itch relief. cerave.com Its unique chemical structure minimizes the risk of allergic reactions compared to other topical anesthetics. nih.govnih.gov Ongoing research continues to explore its full potential, including its use in combination formulations to improve skin barrier function and provide enhanced symptomatic relief. mdpi.comcerave.com
Data Tables
| Chemical Compound |
| This compound |
| Pramocaine |
| Hydrocortisone (B1673445) acetate (B1210297) |
| Lactic acid |
| Lidocaine (B1675312) |
| Neomycin |
| Balsam of Peru |
| Capsaicin |
| Menthol |
| Palmitoylethanolamide |
| Polidocanol |
| Asivatrep |
| Cryosim-1 |
| Postbiotics |
| Colloidal oatmeal |
| Ceramides |
| Sodium hydride |
| 3-morpholine-1-propanol |
| Tetrahydrofuran |
| Ethyl acetate |
| Sodium hydroxide |
| Hydroquinone |
| 1-bromobutane (B133212) |
| 4-butoxyphenol (B117773) |
| 4-(3-chloropropyl)morpholine |
| Research Focus | Key Findings |
| Historical Context | Discovered at Abbott Laboratories in 1953. wikipedia.orgchemicalbook.com |
| Chemical Structure | Unique ether linkage with a morpholine moiety. nih.govnih.gov |
| Early Studies | Established as a potent topical anesthetic with low toxicity. wikipedia.orgchemicalbook.com |
| Contemporary Research | Focus on dermatological applications for chronic pruritus. nih.govresearchgate.net |
| Formulation Science | Development of combination therapies with ceramides and lactic acid. nih.govmdpi.com |
| Clinical Applications | Effective in atopic dermatitis and uremic pruritus. nih.govresearchgate.netmdpi.com |
| Mechanism of Action | Blocks nerve impulses by inhibiting sodium ion permeability. wikipedia.orgchemicalbook.comwithpower.com |
| Significance | A non-steroidal option for pain and itch relief with a low risk of sensitization. nih.govnih.govcerave.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCBXBCPLUFJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
140-65-8 (Parent) | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047777 | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |
| Record name | SID855556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
637-58-1 | |
| Record name | Pramoxine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pramoxine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pramoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pramocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
181-183 °C | |
| Record name | PRAMOXINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacological Characterization of Pramoxine Hydrochloride
Mechanism of Action of Pramoxine (B177174) Hydrochloride
The primary mechanism of action for pramoxine hydrochloride involves the blockade of nerve impulses, which it achieves by interacting with the neuronal membrane. medchemexpress.comdormer.comwikipedia.org
Interaction with Voltage-Gated Sodium Channels
This compound functions by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal membrane. nih.govmedkoo.comnumberanalytics.comechemi.com This binding action decreases the permeability of the nerve cell membrane to sodium ions. dormer.comnih.govmedkoo.compediatriconcall.com The influx of sodium ions is a critical step in the depolarization of the nerve membrane and the generation of an action potential. nih.govncats.io By blocking these channels, pramoxine effectively stabilizes the membrane and prevents the ionic fluxes necessary for initiating a nerve signal. nih.govmedkoo.comechemi.com
Inhibition of Nerve Impulse Conduction
By blocking the initiation of the action potential, this compound consequently inhibits the conduction of nerve impulses. medchemexpress.comdormer.comwikipedia.orgnih.gov This blockade prevents the transmission of sensory signals, such as pain and itching, from the peripheral site of application to the central nervous system. numberanalytics.comechemi.comncats.io The inhibition of depolarization and repolarization of the nerve membrane leads to a state of numbness in the treated area. dormer.comwikipedia.orgchemicalbook.combioxerapharma.com
Effects on Neuronal Membrane Permeability
The core of this compound's anesthetic effect lies in its ability to decrease the permeability of the neuronal membrane to sodium ions. dormer.comnih.govmedkoo.compediatriconcall.com This alteration of membrane permeability is the foundational step that leads to the stabilization of the membrane and the subsequent failure to propagate an action potential. nih.govmedkoo.comechemi.com The unique chemical structure of pramoxine, featuring a morpholine (B109124) moiety, is thought to contribute to its effective interaction with the neuronal membrane while reducing toxicity.
Specificity for C-Fibers and Peripheral Neural Pathways
Research indicates that this compound shows a degree of specificity for certain types of nerve fibers. nih.gov The sensations of pain and itch are primarily transmitted along thinly myelinated and unmyelinated nerve fibers, particularly the slow-conducting C-fibers. nih.govmdpi.com Pramoxine, like other topical anesthetics, acts on these same peripheral neural pathways. nih.gov This targeted action on C-fibers contributes to its efficacy as both an anesthetic and an antipruritic agent. nih.gov Neurons activated by itch-inducing stimuli, which have higher conduction velocities and discharge rates than histamine-responsive neurons, are more susceptible to inhibition by local anesthetics like pramoxine. mdpi.com
Comparative Pharmacology of this compound
Pramoxine's distinct chemical structure sets it apart from other local anesthetics, influencing its potency, toxicity, and potential for cross-sensitization. nih.gov
Comparison with Other Local Anesthetics (e.g., Lidocaine (B1675312), Cocaine, Cyclomethycaine)
Pharmacological studies have compared pramoxine to other local anesthetics, revealing differences in potency and toxicity.
Lidocaine: Lidocaine and pramoxine share a similar mechanism of action by blocking sodium ion channels. withpower.com However, lidocaine is considered more potent. withpower.comnih.gov One study in rats showed that on a molar basis, lidocaine was more potent in producing skin antinociception. medkoo.comnih.gov Despite the difference in potency, the duration of the anesthetic effect at equianalgesic doses was found to be comparable between pramoxine and lidocaine. medkoo.comnih.gov
Cocaine: this compound is reported to be a more potent topical local anesthetic than cocaine.
Cyclomethycaine (B90308): When compared to cyclomethycaine, this compound has a higher minimal effective concentration but demonstrates a notably lower acute systemic toxicity. It also exhibits lower tissue toxicity than cyclomethycaine sulfate.
A key advantage of pramoxine's unique ether linkage, as opposed to the ester or amide links in many other local anesthetics, is a reduced likelihood of cross-reactivity. nih.gov This makes it a potentially safer option for individuals who have developed sensitization to other common local anesthetics.
Interactive Data Table: Comparative Potency of Pramoxine and Lidocaine
| Anesthetic | ED₅₀ (μmol) [95% Confidence Interval] | Potency Relative to Pramoxine |
|---|---|---|
| Pramoxine | 42.1 [38.8-45.7] | 1x |
| Lidocaine | 5.44 [4.67-6.35] | ~7.7x greater |
Data from a study on skin antinociception in rats. medkoo.comnih.gov
Distinction from Steroid-Based Anti-Pruritic Agents (e.g., Hydrocortisone)
This compound and steroid-based anti-pruritic agents, such as hydrocortisone (B1673445), are both utilized to manage itch; however, their pharmacological mechanisms are fundamentally different. This compound functions as a local anesthetic, providing temporary relief by numbing the skin. nih.govwikipedia.org It achieves this by blocking nerve signals in the skin that are responsible for the sensations of pain and itching. nih.govwithpower.com
In contrast, hydrocortisone is a corticosteroid that mitigates itching by reducing inflammation and suppressing the body's immune response. nih.govmdpi.com While this compound directly targets the transmission of nerve signals, hydrocortisone addresses the underlying inflammatory processes that can lead to pruritus. nih.govmdpi.com This distinction in their mechanisms of action is a key consideration in their application. Research has also indicated that steroid-based creams like hydrocortisone may not be recommended for long-term use, typically beyond two to four weeks. nih.gov
Table 1: Mechanistic Distinction Between this compound and Hydrocortisone
| Feature | This compound | Hydrocortisone |
| Drug Class | Topical Anesthetic | Corticosteroid |
| Primary Mechanism | Blocks nerve signals (sodium channel blockade) nih.govwithpower.com | Reduces inflammation and suppresses immune response nih.govmdpi.com |
| Primary Effect | Numbing of the skin surface nih.gov | Anti-inflammatory, vasoconstrictive researchgate.net |
Cross-Reactivity Potential with Other Anesthetic Classes
The chemical structure of this compound is notably different from the more common 'caine' type local anesthetics, which are typically classified as either amides or esters. withpower.comresearchgate.net Pramoxine possesses a unique ether linkage in its structure, which is a morpholine moiety. withpower.comnih.gov This structural distinction is significant because it is associated with a reduced likelihood of cross-sensitivity reactions in individuals who have allergies to other local anesthetics. withpower.comnih.gov
Most local anesthetics consist of a lipophilic aromatic group and a hydrophilic amine group connected by an intermediate chain, which is either an ester or an amide. withpower.comnih.gov Allergic reactions to local anesthetics are more commonly associated with the ester class. While cross-reactivity between amide and ester anesthetics is not expected, the unique structure of pramoxine sets it apart from both groups, minimizing the potential for such reactions. withpower.comresearchgate.net This makes it a potentially safer alternative for patients with known sensitivities to other local anesthetic agents. nih.gov
Pharmacodynamics of this compound
The pharmacodynamics of this compound describe the biochemical and physiological effects of the drug on the body. This includes its onset and duration of action, how its effects change with concentration, and the relationship between the dose administered and the observed response.
Onset and Duration of Action
Clinical studies have demonstrated that this compound has a rapid onset of action. The anesthetic effects, which lead to the relief of itching and pain, are typically apparent within 2 to 5 minutes of topical application. nih.govmdpi.com This quick onset is a significant clinical advantage for providing prompt symptomatic relief. mdpi.com
The duration of the anti-pruritic effect of this compound has also been evaluated. In a study involving patients with chronic pruritus, a single application of a moisturizing cream containing pramoxine resulted in a noticeable decrease in the severity of itch that was sustained for over 8 hours. cosmoderma.orgresearchgate.net Another study on patients with atopic history showed significant itch reduction at 2 minutes, with continued improvement over an 8-hour test period. lorealdermatologicalbeauty.com
Table 2: Onset and Duration of Action of this compound
| Parameter | Finding | Source(s) |
| Onset of Action | 2-5 minutes | nih.govmdpi.com |
| Duration of Anti-Pruritic Effect | Up to 8 hours | cosmoderma.orgresearchgate.netlorealdermatologicalbeauty.com |
Concentration-Dependent Effects on Neural Inhibition
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal membranes. mdpi.com This action is concentration-dependent. By reversibly binding to these channels, pramoxine reduces the permeability of the neuronal membrane to sodium ions, which in turn inhibits the depolarization of the neuron. withpower.com This prevents the initiation and conduction of nerve impulses, leading to a local anesthetic effect. withpower.com
Research has quantified this inhibitory action. In an experimental model using frog sciatic nerves, pramoxine was shown to inhibit fast-conducting compound action potentials (CAPs) in a concentration-dependent manner over a range of 0.001 to 1 mM. nih.govmdpi.com The study determined the half-maximal inhibitory concentration (IC50) value for this effect to be 0.21 mM. mdpi.com This demonstrates a clear relationship between the concentration of pramoxine and the extent of neural inhibition.
Table 3: Concentration-Dependent Inhibition of Nerve Action Potentials by this compound
| Experimental Model | Concentration Range | IC50 Value |
| Frog Sciatic Nerve | 0.001 - 1 mM nih.govmdpi.com | 0.21 mM mdpi.com |
Dose-Response Relationships in Experimental Models
The relationship between the dose of this compound and the resulting therapeutic effect has been investigated in various experimental models. These studies are crucial for determining effective concentrations for clinical use.
In a study on patients with uremic pruritus, a 1% this compound lotion was compared to a control lotion. The results showed a significantly greater reduction in itch intensity in the group treated with pramoxine, with a 61% decrease compared to a 12% reduction in the control group. nih.gov This highlights a clear dose-response effect, where the presence of the active ingredient at a 1% concentration produced a substantial therapeutic benefit.
Furthermore, a preclinical study in rats evaluated the cutaneous antinociceptive (pain-relieving) effects of pramoxine administered via subcutaneous injection. nih.gov This study demonstrated that pramoxine produced a dose-related antinociceptive effect. The 50% effective dose (ED50) was determined to be 42.1 µmol. nih.gov This provides further evidence of a quantifiable relationship between the dose of pramoxine and its anesthetic and analgesic effects.
Table 4: Dose-Response Findings for this compound in Experimental Models
| Experimental Model | Dose/Concentration | Observed Effect |
| Human (Uremic Pruritus) | 1% Pramoxine Lotion vs. Control | 61% reduction in itch intensity with pramoxine vs. 12% with control nih.gov |
| Rat (Cutaneous Antinociception) | ED50 of 42.1 µmol | Dose-related blockade of pinprick-induced cutaneous trunci muscle reflex nih.gov |
Pre Clinical and Translational Research on Pramoxine Hydrochloride
In Vitro Studies of Pramoxine (B177174) Hydrochloride
In vitro research has provided fundamental insights into the molecular and cellular mechanisms of pramoxine hydrochloride. These studies have primarily focused on its effects on nerve preparations, its interaction with ion channels, and its activity in cell-based models.
Electrophysiological studies on isolated nerve preparations have been crucial in demonstrating the direct effects of this compound on nerve conduction. Research utilizing the frog sciatic nerve preparation has shown that this compound inhibits the compound action potentials (CAPs) in a concentration-dependent manner. mdpi.comnih.govnih.gov
One key study determined the half-maximal inhibitory concentration (IC50) of pramoxine to be 0.21 mM for the reduction of peak CAP amplitudes in the isolated frog sciatic nerve. mdpi.combertin-bioreagent.com This inhibitory action was observed to have a slow time course of recovery after washout of the compound. mdpi.com The efficacy of pramoxine in this model was found to be greater than that of other local anesthetics like prilocaine (B1678100) (IC50 = 1.8 mM) and lidocaine (B1675312) (IC50 = 0.74 mM), but less than that of tetracaine (B1683103) (IC50 = 0.014 mM). nih.govresearchgate.net These findings from electrophysiological recordings directly support the role of pramoxine as a potent inhibitor of nerve signal propagation.
| Parameter | Value | Reference |
|---|---|---|
| IC50 for CAP Amplitude Reduction | 0.21 mM | mdpi.combertin-bioreagent.com |
| Concentration Range Tested | 0.001 to 1 mM | mdpi.com |
| Nerve Preparation | Isolated Frog Sciatic Nerve | mdpi.comnih.govbertin-bioreagent.com |
Cell culture models offer a controlled environment to study the effects of compounds on specific cellular processes. In the context of this compound, a study utilizing a yeast cell model for Alzheimer's disease research made an interesting discovery. The study screened a library of FDA-approved drugs and found that this compound exhibited strong anti-oligomer activity of the amyloid-beta 42 (Aβ42) peptide. microbialcell.com This finding suggests a potential neuroprotective role by interfering with the aggregation of proteins implicated in neurodegenerative diseases.
While this study was not conducted in a traditional neuronal cell line, it highlights a specific molecular interaction of pramoxine in a cellular context. Further research in differentiated neuronal cell cultures would be beneficial to directly assess how pramoxine modulates neuronal excitability, firing patterns, and synaptic transmission.
The primary mechanism of action for this compound, as established by various studies, is the blockade of voltage-gated sodium channels on neuronal membranes. patsnap.commdpi.comdrugbank.comnih.gov By reversibly binding to these channels, this compound decreases the permeability of the neuronal membrane to sodium ions. drugbank.compharmacompass.com This action inhibits the ionic flux necessary for membrane depolarization, thereby preventing the initiation and propagation of action potentials. patsnap.compharmacompass.com This blockade of nerve signals is the basis for its anesthetic and antipruritic effects. mdpi.com
In addition to its well-documented effects on sodium channels, some evidence suggests that pramoxine may interact with other receptors. For instance, some research indicates that certain local anesthetics may have an affinity for sigma receptors, which are involved in a variety of cellular functions. oncotarget.combiorxiv.orgsigmaaldrich.com However, specific binding affinity data (such as Kᵢ values) for pramoxine at sigma receptors is not extensively documented in publicly available literature.
| Target | Effect | Consequence | Reference |
|---|---|---|---|
| Voltage-Gated Sodium Channels | Reversible Blockade | Inhibition of nerve impulse initiation and propagation | patsnap.comdrugbank.comnih.gov |
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological effects of a compound in a whole organism. Studies in rodents and other animals have been pivotal in characterizing the nociceptive blockade and anti-pruritic properties of this compound.
Research in rodent models has provided quantitative data on the antinociceptive (pain-blocking) effects of this compound. In one study, the cutaneous antinociceptive properties of pramoxine were evaluated in rats by measuring the blockade of the pinprick-induced cutaneous trunci muscle reflex (CTMR). Subcutaneous injection of pramoxine produced a dose-dependent antinociception. bertin-bioreagent.com The 50% effective dose (ED50) for pramoxine was determined to be 42.1 µmol, which was less potent than lidocaine (ED50 = 5.44 µmol). bertin-bioreagent.com However, at equianalgesic doses, the duration of the antinociceptive effect of pramoxine was comparable to that of lidocaine. bertin-bioreagent.com
Another study in rats investigated the spinal anesthetic effects of intrathecally administered pramoxine and compared them to bupivacaine (B1668057). Pramoxine induced a dose-dependent blockade of nociception, proprioception, and motor function. The ED50 for nociceptive block was 15.47 µmol/kg for pramoxine, indicating lower potency compared to bupivacaine (ED50 = 0.90 µmol/kg). Despite the difference in potency, the duration of the spinal block was similar between the two compounds at equipotent doses.
| Model | Parameter | Pramoxine Value | Comparator Value | Comparator Compound | Reference |
|---|---|---|---|---|---|
| Cutaneous Antinociception (Subcutaneous) | ED50 | 42.1 µmol | 5.44 µmol | Lidocaine | bertin-bioreagent.com |
| Spinal Anesthesia (Intrathecal) | Nociceptive Block ED50 | 15.47 µmol/kg | 0.90 µmol/kg | Bupivacaine | |
| Proprioceptive Block ED50 | 16.46 µmol/kg | 1.00 µmol/kg | Bupivacaine | ||
| Motor Block ED50 | 17.77 µmol/kg | 1.16 µmol/kg | Bupivacaine |
The anti-pruritic (anti-itch) effects of this compound are thought to be mediated by its ability to block the signaling pathway of small, unmyelinated C-fibers, which are responsible for transmitting the sensation of itch. cosmoderma.org This mechanism has been investigated in animal models of pruritus.
An open clinical trial was conducted on 17 dogs with pruritus due to atopy to evaluate the efficacy of two commercial veterinary pramoxine cream rinses. After a four-week period, the owners reported that the products were effective in seven of the dogs, while ten dogs did not show a significant improvement. mdpi.com In a crossover open clinical trial, a 50% reduction in pruritus was reported by 41% of owners after four weeks of using a pramoxine cream rinse, with the anti-pruritic effects lasting for up to 48 hours. nih.gov These studies in a veterinary clinical setting provide evidence for the potential utility of pramoxine in managing pruritus in atopic dogs, although the response can be variable. mdpi.com
| Study Design | Number of Subjects | Outcome | Results | Reference |
|---|---|---|---|---|
| Open clinical trial of two pramoxine cream rinses | 17 dogs | Owner-assessed efficacy after 4 weeks | Effective in 7 dogs, not effective in 10 dogs | mdpi.com |
| Crossover open clinical trial | Not specified | Owner-assessed reduction in pruritus after 4 weeks | At least 50% reduction in pruritus reported by 41% of owners | nih.gov |
Evaluation of Anesthetic Activity in Corneal Reflex Tests
The anesthetic potential of this compound has been evaluated in pre-clinical studies using the corneal reflex test in animal models. This test assesses the local anesthetic effect by observing the inhibition of the blink reflex (winking) upon stimulation of the cornea. caymanchem.combertin-bioreagent.com The corneal reflex is a crucial indicator of the integrity of the trigeminal and facial cranial nerves and is a standard method for evaluating surface anesthesia. nih.gov
In a key study involving rabbits, the topical application of pramoxine demonstrated notable anesthetic activity. caymanchem.combertin-bioreagent.com Solutions of pramoxine at concentrations of 0.35% and 0.6% were administered to the rabbits' corneas, resulting in the inhibition of the winking reflex. caymanchem.combertin-bioreagent.com This outcome provided clear evidence of the compound's ability to block nerve signals at the site of application, confirming its efficacy as a topical anesthetic. caymanchem.combertin-bioreagent.com
The corneal reflex test is a fundamental component of the pharmacological assessment of local anesthetics. rsc.org It provides a direct measure of the drug's ability to block sensory nerve transmission, which is the primary mechanism of action for local anesthetics like pramoxine. nih.govpatsnap.compediatriconcall.com By preventing the conduction of nerve impulses, pramoxine effectively numbs the corneal surface, thereby suppressing the reflex arc that would typically cause the eye to blink in response to a stimulus. nih.govpatsnap.compediatriconcall.com
Anesthetic Activity of Pramoxine in Rabbit Corneal Test
| Concentration of Pramoxine | Effect | Indication |
|---|---|---|
| 0.35% | Inhibition of winking | Anesthetic Activity |
| 0.6% | Inhibition of winking | Anesthetic Activity |
Toxicity and Safety Assessments in Animal Models
Pre-clinical toxicological evaluations of this compound have been conducted to establish its safety profile. These studies have generally indicated a low order of acute and subacute toxicity. chemicalbook.com Pharmacological investigations have revealed that pramoxine is well-tolerated by most mucous membranes. chemicalbook.com
In studies on rats, pramoxine was shown to produce cutaneous antinociception, and its potency was compared to that of lidocaine. nih.gov The 50% effective dose (ED50) for pramoxine in a pinprick-induced cutaneous trunci muscle reflex (CTMR) test was determined to be 42.1 μmol, while for lidocaine it was 5.44 μmol. nih.gov This suggests that while pramoxine is a less potent anesthetic than lidocaine, it still exhibits a dose-dependent anesthetic effect. nih.gov
Long-term animal studies to evaluate the carcinogenic potential or effects on fertility of topical corticosteroids, which are sometimes combined with pramoxine, have not been performed for pramoxine itself. nih.gov However, studies to determine the mutagenicity of other corticosteroids like prednisolone (B192156) and hydrocortisone (B1673445) have yielded negative results. nih.gov It is important to note that data on animal toxicity can sometimes be inconsistent across different studies. regulations.gov
Comparative Potency of Pramoxine and Lidocaine in Rats
| Compound | ED50 (μmol) | Test |
|---|---|---|
| Pramoxine | 42.1 | Pinprick-induced cutaneous trunci muscle reflex (CTMR) |
| Lidocaine | 5.44 | Pinprick-induced cutaneous trunci muscle reflex (CTMR) |
Translational Research Bridging Pre-clinical Findings to Clinical Application
Translational research for this compound has focused on leveraging its pre-clinical anesthetic and safety data to inform its clinical use as a topical agent for pain and itch relief. chemicalbook.commdpi.com The compound's mechanism of action, which involves the blockage of voltage-gated sodium channels in neuronal membranes, was identified in pre-clinical models and is the basis for its clinical efficacy. nih.govpatsnap.commdpi.com This action prevents the transmission of nerve signals that are interpreted as pain and itching. patsnap.comwebmd.com
The findings from animal studies, such as the corneal reflex tests in rabbits and cutaneous antinociception studies in rats, provided the foundational evidence of pramoxine's anesthetic properties. caymanchem.comnih.gov These pre-clinical results, combined with its favorable safety profile in animal models, supported its development for topical use in humans. chemicalbook.comnih.gov The low potential for systemic absorption and a low index of sensitization observed in pre-clinical assessments were key factors in its translation to over-the-counter and prescription medications for various dermatological conditions. chemicalbook.comnih.gov
The development of various formulations, including creams, lotions, and foams, has been guided by the understanding of pramoxine's physicochemical properties and its behavior in biological systems, which were initially characterized in pre-clinical research. mdpi.comcaymanchem.com The goal of these formulations is to optimize the delivery of pramoxine to the target nerve endings in the skin, thereby maximizing its therapeutic effect while minimizing potential local irritation. nih.govmdpi.com Clinical studies in humans, for conditions such as uremic pruritus, have further validated the pre-clinical findings, showing significant reductions in itch intensity with topical pramoxine application. researchgate.net This successful translation from bench to bedside underscores the importance of robust pre-clinical evaluation in the drug development process.
Clinical Research and Therapeutic Applications of Pramoxine Hydrochloride
Efficacy of Pramoxine (B177174) Hydrochloride in Pruritic Conditions
Pramoxine hydrochloride has demonstrated efficacy across numerous pruritic dermatoses, with research predominantly focusing on conditions like renal pruritus and atopic dermatitis nih.gov.
Uremic Pruritus in Hemodialysis Patients
Clinical studies have shown this compound to be effective in ameliorating uremic pruritus, a common and often debilitating symptom in hemodialysis patients nih.govmedicaljournals.se. A randomized, double-blind, placebo-controlled trial involving 28 adult hemodialysis patients with moderate to severe uremic pruritus evaluated the efficacy of a 1% this compound lotion applied twice daily for four weeks. The study revealed a significant reduction in itch intensity in the treatment group, with a 61% decrease compared to a 12% reduction in the control group mdpi.comnih.govresearchgate.netnih.govtandfonline.comtandfonline.comijord.comdovepress.com. The rate of decline in itching was also notably greater in the pramoxine-treated arm researchgate.netnih.govtandfonline.comtandfonline.com. These findings highlight pramoxine's potential as a safe and effective topical option for managing pruritus associated with end-stage renal disease researchgate.netnih.govtandfonline.comtandfonline.com.
Table 1: Efficacy of 1% this compound Lotion in Uremic Pruritus
| Group | Itch Intensity Reduction |
| Treatment (1% Pramoxine) | 61% |
| Control | 12% |
Atopic Dermatitis and Eczematous Pruritus
This compound has shown considerable utility in managing pruritus associated with atopic dermatitis (AD) and eczematous conditions. Formulations containing ceramides (B1148491) and 1% this compound have demonstrated rapid and long-lasting itch relief in patients with atopic history, including those experiencing active flares mdpi.comconsensus.appnih.gov. One study indicated that such formulations led to a 24.6% reduction in mean itch severity two minutes post-application and a 58.0% reduction after eight hours mdpi.comcosmoderma.orgnih.gov. These results were comparable to the itch relief provided by 1% hydrocortisone (B1673445) cream (18.5% reduction at 2 minutes and 59.7% at 8 hours) mdpi.comnih.gov. Furthermore, continuous daily use of ceramide-containing pramoxine cream over six days provided all-night relief in 87.5% of users and improved the perception of healthier skin nih.gov. Pramoxine also significantly improved skin hydration and reduced dryness and itch in women with a history of dry skin when combined with lactic acid mdpi.comcosmoderma.orgijord.com.
Table 2: Itch Severity Reduction in Atopic Dermatitis
| Formulation | Itch Reduction at 2 Minutes | Itch Reduction at 8 Hours |
| Ceramide + 1% Pramoxine HCl | 24.6% | 58.0% |
| 1% Hydrocortisone Cream | 18.5% | 59.7% |
Pruritus Associated with Minor Irritations (e.g., Insect Bites, Sunburn, Rashes)
This compound is widely used for the temporary relief of itching and discomfort stemming from various minor skin irritations. This includes conditions such as insect bites, sunburn, and rashes caused by irritants like poison ivy, poison oak, or poison sumac withpower.comcosmoderma.orgnih.govcerave.comenclarapharmacia.com. As a topical anesthetic, pramoxine works by temporarily numbing the affected skin area, thus minimizing the sensation of itching and pain withpower.comcosmoderma.orgcerave.com. Its rapid onset of action, typically within 3 to 5 minutes, makes it a suitable option for immediate relief in such acute pruritic instances mdpi.comnih.govcosmoderma.org.
Pruritus in Dermatophytosis
In the management of dermatophytosis, a superficial fungal infection often accompanied by significant itching, this compound can be effectively utilized as an antipruritic excipient in topical formulations ijord.comresearchgate.net. It addresses the itching component by stabilizing sensory nerve membranes, thereby reducing the sensation of itch ijord.comresearchgate.net. This approach provides the benefit of both antifungal and anti-pruritic activity within a single formulation, offering relief from the distressing symptom of pruritus that can affect patients' quality of life in dermatophytosis ijord.com.
Chronic Pruritus Management
This compound is recommended as a first-line agent in the management of chronic pruritus, as supported by Indian consensus and European guidelines cosmoderma.orgmedicaljournals.se. It is considered a potent and rapidly acting surface anesthetic and antipruritic agent with a favorable safety profile for chronic conditions medicaljournals.se. A study involving patients with chronic pruritus demonstrated a significant reduction in the mean itch score with the use of a moisturizing cream containing pramoxine. The onset of action was observed as early as 3 minutes post-application, with a substantial decrease in itch severity over an 8-hour period cosmoderma.orgresearchgate.net. Specifically, a 66.9% decrease in the mean pruritus score was noted at 8 hours compared to baseline values cosmoderma.orgresearchgate.net. Pramoxine has also been found effective in controlling pruritus in a large study of 200 patients with diverse itchy dermatoses, proving effective in 57% of cases, with cream formulations showing greater efficacy than gel formulations mdpi.comnih.govcosmoderma.org.
Table 3: Reduction in Pruritus Severity in Chronic Pruritus
| Time Post-Application | Mean Itch Score (Baseline: 5.922 ± 0.908) researchgate.net | Percentage Reduction in Mean Pruritus Score cosmoderma.orgresearchgate.net |
| 3 minutes | 4.366 ± 2.034 | 26.3% |
| 8 hours | 2.781 ± 1.460 | 66.9% |
Pruritic Dermatoses of Pregnancy
This compound can be valuable in managing pruritic dermatoses during pregnancy, especially when systemic treatment options are limited nih.gov. Its safety in pregnancy has been established, with no reported maternal or fetal adverse effects when used in combination with hydrocortisone for conditions like hemorrhoids nih.gov.
This compound in Combination Therapies
This compound is frequently integrated into multi-component formulations to leverage its antipruritic properties alongside other agents that target inflammation, skin barrier function, or fungal infections.
Co-Formulation with Hydrocortisone Acetate (B1210297)
The co-formulation of this compound with hydrocortisone acetate is a well-established therapeutic approach, particularly for managing anorectal conditions. Hydrocortisone acetate, a synthetic glucocorticoid corticosteroid, exerts potent vasoconstrictive, anti-inflammatory, and anti-pruritic effects iiab.menih.govontosight.ai. This combination is clinically utilized for the temporary relief of inflammation, pruritus, pain, and swelling associated with conditions such as hemorrhoids, proctitis, cryptitis, and anal fissures, as well as postoperative discomfort hres.caontosight.ai.
Clinical studies have demonstrated the effectiveness of this co-formulation. For instance, a cream containing hydrocortisone acetate and pramoxine has shown significant itch reduction after a single day of use, with a mean percentage reduction in itch intensity of 31.74% nih.govmdpi.com. Researchers are also focused on developing novel formulations to improve the in vitro release characteristics and penetration rate of both active ingredients nih.gov.
Combination with Lactic Acid and Ceramides for Enhanced Effects
The integration of this compound with lactic acid and ceramides represents a strategy to enhance both antipruritic effects and skin barrier function. Lactic acid is recognized as a natural moisturizing factor, contributing to skin hydration scholars.direct. Ceramides, as essential barrier lipids, play a crucial role in maintaining skin integrity and function scholars.direct.
Clinical investigations have highlighted the benefits of these combinations:
A combination of lactic acid and this compound significantly improved skin hydration and reduced dryness and itch in a study involving 24 women, with a statistically significant p-value of less than 0.001 for both improvements nih.govmdpi.comresearchgate.netcosmoderma.org.
Formulations containing ceramides and this compound have demonstrated rapid and long-lasting relief in patients with atopic dermatitis (AD) nih.govmdpi.comcosmoderma.org. One study reported a 24.6% reduction in mean itch severity two minutes post-application and a 58.0% reduction eight hours post-application, which was comparable to ceramide cream formulated with hydrocortisone nih.govmdpi.comcosmoderma.org.
Table 1: Efficacy of this compound with Lactic Acid and Ceramides
| Combination | Condition Treated | Outcome | Reduction in Itch Severity (at specific time points) | Additional Benefits | Source |
| Pramoxine HCl + Lactic Acid | Dry, Itchy Skin | Significant improvement in skin hydration and reduced dryness and itch. | Not specified numerically for itch alone. | Improved skin hydration (p < 0.001) | mdpi.comresearchgate.net |
| Pramoxine HCl + Ceramides | Atopic Dermatitis (AD) | Rapid and long-lasting itch relief. | 24.6% at 2 min, 58.0% at 8 h | Comparable to ceramide cream with hydrocortisone | mdpi.comcosmoderma.org |
Integration with Antifungal Agents (e.g., Eberconazole (B148830), Luliconazole)
This compound has been integrated with antifungal agents to provide symptomatic relief from itching often associated with fungal infections, particularly dermatophytosis. Pramoxine acts as a local anesthetic, interfering with nerve impulse transmission and thus reducing the sensation of pain and itch ijord.com.
Key findings in this area include:
A consensus statement highlights the potential of topical formulations combining an anti-itch agent like pramoxine with antifungal agents such as eberconazole for managing dermatophytosis, given its anti-inflammatory properties ijord.com.
Eberconazole is a broad-spectrum imidazole (B134444) antifungal used for dermatophytosis, candidiasis, and pityriasis wikipedia.orgresearchgate.net.
A prospective, post-marketing clinical study evaluated a new topical formulation of 1% luliconazole (B1675427) cream with 1% pramoxine as an excipient for cutaneous mycoses ijord.com. This study observed a significant reduction in mean itch severity scores from a baseline of 6.82 ± 0.72 to 3.37 ± 1.68 after 8 hours, with 66.6% of patients experiencing all-night itch relief ijord.com.
Luliconazole itself is an azole antifungal indicated for conditions like athlete's foot, jock itch, and ringworm wikipedia.orgmims.com.
In a comparative randomized, open-label, prospective study involving 75 patients, 1% eberconazole cream provided more pruritus relief (72.7%) compared to 1% luliconazole (50%) and 2% sertaconazole (B158924) (33.3%) over four weeks ijord.comresearchgate.net.
Table 2: this compound in Combination with Antifungal Agents
| Combination | Condition Treated | Type of Trial | Key Outcome (Itch Reduction) | Source |
| Pramoxine HCl + Luliconazole (1%) | Cutaneous Mycoses | Prospective, Post-marketing | Mean itch score reduced from 6.82 (baseline) to 3.37 (8h). 66.6% all-night relief. ijord.com | ijord.com |
| Pramoxine HCl + Eberconazole (1%) | Dermatophytosis | Consensus Statement (Efficacy of Eberconazole discussed in comparative trials) | Eberconazole showed 72.7% pruritus relief at 4 weeks in a comparative study ijord.comresearchgate.net. | ijord.comresearchgate.net |
Clinical Study Methodologies and Outcomes
Clinical research on this compound utilizes various methodologies to assess its efficacy, alone or in combination, for alleviating pruritus and related symptoms.
Randomized, Double-Blind, Controlled Trials
Randomized, double-blind, controlled trials (RCTs) are considered the gold standard for evaluating treatment efficacy due to their ability to minimize bias.
One such trial investigated the effectiveness of a 1% this compound lotion compared to a control lotion in 28 adult hemodialysis patients experiencing moderate to severe uremic pruritus tandfonline.comtandfonline.comnih.govresearchgate.net. The study, conducted over 4 weeks, revealed a substantial 61% decrease in itch intensity in the pramoxine treatment group, in contrast to only a 12% reduction in the control group tandfonline.comtandfonline.comnih.govresearchgate.net. The rate of decline in itching was also significantly greater in the active treatment arm tandfonline.comtandfonline.comnih.gov.
Another multicenter, double-blind, randomized trial, involving 653 patients with dermatophytoses, compared the clinical efficacy of 1% eberconazole cream with 2% miconazole (B906) cream over 4 weeks researchgate.net. The results indicated similar clinical efficacy rates: 76.1% for the eberconazole group and 75.0% for the miconazole group researchgate.net.
Table 3: Outcomes of Randomized, Double-Blind, Controlled Trials
| Study Population (N) | Condition Treated | Intervention (Treatment vs. Control) | Key Outcome (Itch Reduction) | Source |
| 28 Hemodialysis Patients | Uremic Pruritus | 1% Pramoxine HCl Lotion vs. Control Lotion | 61% reduction (Pramoxine) vs. 12% reduction (Control) tandfonline.comnih.gov | tandfonline.comtandfonline.comnih.govresearchgate.net |
| 653 Patients | Dermatophytoses | 1% Eberconazole Cream vs. 2% Miconazole Cream | 76.1% clinical efficacy (Eberconazole) vs. 75.0% clinical efficacy (Miconazole) researchgate.net | researchgate.net |
Open-Label Clinical Trials
Open-label clinical trials, while not blinded, provide valuable insights into the real-world effectiveness and tolerability of treatments.
A monocentric, single-group, open-label study assessed the effect of a moisturizing cream containing pramoxine in 32 participants with chronic pruritus and dryness cosmoderma.orgresearchgate.net. This study reported a significant reduction in pruritus severity, ranging from 26.3% at 3 minutes to 66.9% at 8 hours following application cosmoderma.orgresearchgate.net. The mean itch score decreased from 5.922 ± 0.908 at baseline to 4.366 ± 2.034 at 3 minutes researchgate.net.
An open-label, randomized, prospective study involving 75 patients compared the efficacy of 1% eberconazole, 2% sertaconazole, and 1% luliconazole over 4 weeks for dermatophytoses ijord.comresearchgate.net. Results showed that 1% eberconazole cream provided more pruritus relief (72.7%) compared to 1% luliconazole (50%) and 2% sertaconazole (33.3%) ijord.comresearchgate.net.
Table 4: Outcomes of Open-Label Clinical Trials
| Study Population (N) | Condition Treated | Intervention | Key Outcome (Itch Reduction) | Source |
| 32 Patients | Chronic Pruritus with Dryness | Pramoxine-containing moisturizing cream | 26.3% reduction at 3 min, 66.9% reduction at 8 h cosmoderma.orgresearchgate.net | cosmoderma.orgresearchgate.net |
| 75 Patients | Dermatophytosis | 1% Eberconazole vs. 1% Luliconazole vs. 2% Sertaconazole | Pruritus relief: Eberconazole (72.7%) > Luliconazole (50%) > Sertaconazole (33.3%) at 4 weeks ijord.comresearchgate.net | ijord.comresearchgate.net |
Patient-Reported Outcomes and Quality of Life Assessments
In the context of pruritus, several PROMs are utilized to assess itch intensity and its impact on a patient's QoL. Common scales for evaluating pruritus intensity include the Visual Analogue Scale (VAS), Numerical Rating Scale (NRS), Verbal Numerical Rating Scale (VNRS), 5-D Itch Scale, Itch Severity Scale (ISS), and self-assessed severity questionnaires such as the ABC questionnaire. mdpi.comfundacionrenal.com For quality of life assessment specifically related to dermatological conditions, instruments like the Dermatology Life Quality Index (DLQI), Skindex-10, and the Itch Quality of Life Scale (ItchyQoL) are employed. mdpi.comfundacionrenal.com The ItchyQoL, designed specifically for chronic itching, assesses symptoms, functioning, emotions, and self-perception, offering a comprehensive view of the patient's experience. mdpi.comfundacionrenal.com
Clinical research on this compound has frequently incorporated these PROMs to evaluate its therapeutic benefits. For instance, in a pilot study involving 11 subjects, the severity of itch was significantly decreased as measured by the Visual Analogue Scale (VAS) following one day of treatment with a lotion containing hydrocortisone acetate 2.5% and this compound 1%. jcadonline.com The mean VAS score at baseline was 6.72 ± 0.97, which reduced to 4.56 ± 2.81 on Day 1, indicating a mean percentage reduction of 31.74% ± 42.11% (p=0.0315). jcadonline.com
Table 1: Change in Itch Severity (VAS) After One Day of Pramoxine/Hydrocortisone Lotion Application
| Parameter | Baseline Mean VAS Score (±SD) | Day 1 Mean VAS Score (±SD) | Mean Change from Baseline (±SD) | Mean Percentage Reduction (±SD) | p-value |
| Itch Severity (VAS) | 6.72 ± 0.97 | 4.56 ± 2.81 | -2.16 ± 2.78 | 31.74 ± 42.11 | 0.0315 |
(Data derived from a pilot study evaluating hydrocortisone acetate 2.5% and this compound 1% lotion) jcadonline.com
Another study evaluating a pramoxine-containing moisturizing cream in 32 patients with chronic pruritus demonstrated a reduction in itch severity measured by the mean itch score. The mean itch score at baseline was 5.922 ± 0.908, decreasing to 4.366 ± 2.034 at 3 minutes post-application, and further to 2.781 ± 1.460 at 8 hours post-application. cosmoderma.orgresearchgate.net This resulted in a percentage reduction in pruritus severity ranging from 26.3% at 3 minutes to 66.9% at 8 hours. cosmoderma.orgresearchgate.net
Table 2: Reduction in Pruritus Severity with Pramoxine-Containing Moisturizing Cream
| Time Point Post-Application | Mean Itch Score (±SD) | Percentage Reduction from Baseline | p-value |
| Baseline | 5.922 ± 0.908 | - | - |
| 3 minutes | 4.366 ± 2.034 | 26.3% | 0.001 |
| 8 hours | 2.781 ± 1.460 | 66.9% | 0.001 |
(Data derived from a monocentric, single-group study) cosmoderma.orgresearchgate.net
These findings underscore the importance of patient-reported outcomes in assessing the immediate and sustained antipruritic effects of this compound in various clinical settings.
Objective Measures of Itch Severity and Skin Parameters
While patient-reported outcomes are crucial for understanding the subjective experience of pruritus, objective measures provide quantifiable data on the physiological and dermatological effects of treatments. In clinical trials involving this compound, researchers have utilized objective measures to complement PROs, particularly in assessing skin hydration and global assessment of conditions.
A randomized, double-blind, controlled comparative trial investigating the efficacy of a 1% this compound lotion in adult hemodialysis patients with uremic pruritus included objective measures as secondary outcomes. tandfonline.comnih.gov Beyond the primary outcome of reduced itch intensity, the study also assessed increases in the investigator's global assessment of the patient's condition and improvements in skin hydration. tandfonline.comnih.gov While specific numerical data for these objective measures were not detailed in the available abstracts for this study, the inclusion of such parameters highlights their relevance in comprehensively evaluating treatment success. tandfonline.comnih.gov
Furthermore, research on combination formulations, such as those containing this compound and lactic acid, has objectively demonstrated improvements in skin parameters. One study reported that a combination of lactic acid and this compound significantly improved skin hydration and reduced dryness, indicating a tangible benefit to skin health beyond just itch relief. researchgate.net These objective findings reinforce the clinical utility of pramoxine, particularly when formulated with agents that address underlying skin conditions like xerosis.
Pharmacovigilance and Safety Profile of Pramoxine Hydrochloride
Adverse Event Reporting and Analysis
Pramoxine (B177174) hydrochloride generally demonstrates a favorable safety profile with considerably fewer side effects compared to some other local anesthetics Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.caatamanchemicals.com. Acute and subacute toxicity upon topical application are extremely low Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.caatamanchemicals.comguidetopharmacology.org.
Commonly reported adverse events associated with the topical application of pramoxine hydrochloride include local reactions at the application site such as irritation, burning, stinging, swelling, redness, and dryness uni.luscribd.comfishersci.cafishersci.no. These effects are typically mild and often resolve without medical intervention uni.lu. Topical use near the eyes and nose should be avoided due to the potential for irritation Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.caguidetopharmacology.orgscribd.comnih.gov. Patients are advised to discontinue use and consult a clinician if symptoms develop, worsen, or persist for more than 7 days uni.lunih.govfragranceu.com.
More serious, albeit rare, adverse reactions have been documented, including contact dermatitis, angioedema, urticaria, urethritis, and tenderness fragranceu.com. A single case of anaphylaxis has also been reported in literature fishersci.camims.comguidetopharmacology.org. Accidental ingestion of pramoxine is primarily associated with nausea and vomiting, with no serious adverse events noted Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.ca.
Pharmacovigilance activities involve the periodic re-examination of the benefit-risk balance of medicinal products through documents like Periodic Safety Update Reports (PSURs). This ongoing surveillance is crucial for identifying new information on benefits and risks that may emerge during clinical practice, particularly regarding rare adverse reactions not observed in clinical trials.
A summary of common and less common adverse events for this compound is presented below.
| Category | Reported Adverse Events | Frequency/Nature | Citations |
| Local Skin Reactions | Irritation, burning, stinging, swelling, redness, dryness at site of application, pruritus | Common, typically mild and resolve | Current time information in Inka wamp'uwatana pruwinsya, PE.uni.luscribd.comfishersci.cafishersci.no |
| Allergic Reactions | Contact dermatitis, angioedema, urticaria, urethritis, tenderness, single case of anaphylaxis | Less common to rare, can be serious | fishersci.cafragranceu.commims.comguidetopharmacology.org |
| Other (Ingestion) | Nausea, vomiting | Reported with accidental ingestion, not serious | Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.ca |
Incidence and Nature of Contact Sensitization and Allergic Reactions
This compound has historically been considered to possess a rare sensitizing potential with decreased cross-reactivity to other local anesthetics Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.caatamanchemicals.com. Its low index of sensitization suggests that cross-sensitization with other local anesthetics is unlikely fishersci.nonih.govfragranceu.com.
However, there is an increasing concern regarding contact sensitization to pramoxine Current time information in Inka wamp'uwatana pruwinsya, PE.. While theoretically rare, several reports of allergic contact dermatitis (ACD) have emerged fishersci.canih.govmims.com. In one study involving 232 patients, 3% exhibited patch test positivity to pramoxine, a rate comparable to well-known contact sensitizers like neomycin and balsam of Peru fishersci.camims.com. More recent data from the North American Contact Dermatitis Group (NACDG) showed a 2.1% positivity rate for pramoxine on patch testing, which was higher than for other local anesthetics.
The nature of these reactions primarily involves Type IV delayed hypersensitivity reactions, characteristic of contact dermatitis guidetopharmacology.org. Additionally, a single instance of a Type I anaphylactic reaction on abraded skin has been reported guidetopharmacology.org. If an allergic reaction occurs, discontinuation of the drug and consultation with a clinician is advised fragranceu.com.
Systemic Toxicity and Absorption Considerations
Topical administration of this compound results in minimal systemic absorption. While the exact amount of pramoxine absorbed into the systemic circulation after topical application is not precisely quantified, studies indicate extremely low acute and subacute toxicity Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.caatamanchemicals.comfragranceu.com. Accidental ingestion of pramoxine has been reported to cause only mild symptoms like nausea and vomiting, without leading to serious systemic adverse events Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.ca.
Compared to other local anesthetics, pramoxine is believed to exhibit lower systemic toxicity than those with amide or ester linkages guidetopharmacology.org. This is partly attributed to its unique morpholine (B109124) derivative structure, which contributes to reduced chemical activity of its ether group and a free morpholine radical guidetopharmacology.org.
Safety in Specific Patient Populations (e.g., Pregnancy, Pediatric, Renal/Hepatic Impairment)
Pregnancy: Pramoxine topical has not been formally assigned to a pregnancy category by the FDA, and animal studies specific to pramoxine alone have not been reported. There is no controlled human data on pramoxine's use during pregnancy. Therefore, its use during pregnancy should only occur when the potential benefits clearly outweigh the potential risks to the fetus. However, when used in combination with hydrocortisone (B1673445) (e.g., for hemorrhoids in late pregnancy), safety has been established with no noted maternal or fetal adverse effects in some studies Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.ca. The hydrocortisone/pramoxine combination is generally classified as US FDA pregnancy category C, largely due to the corticosteroid component, which has shown teratogenicity in animal studies at relatively low doses. For combination products, extensive or prolonged use, or use in large amounts, should be avoided during pregnancy.
Pediatric: The safety and efficacy of pramoxine topical formulations (gel, lotion, ointment, solution) have not been established in children younger than 2 years of age fragranceu.com. For other formulations like vaginal pledgets, anorectal cream, foam, or ointment, safety and efficacy are not established in children under 12 years of age fragranceu.com. Children may be more susceptible to systemic toxicity due to their proportionally larger skin surface area to body mass ratio, potentially leading to greater absorption through the skin. Caution is advised when using pramoxine in pediatric patients, and healthcare providers' instructions should be followed meticulously uni.lu. For fixed-combination preparations containing corticosteroids, therapy in children should be limited to the minimum amount necessary for therapeutic efficacy due to the risk of hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome from the corticosteroid component fishersci.nofragranceu.comfragranceu.com.
Renal/Hepatic Impairment: For this compound alone, no specific dosage adjustments are required in patients with hepatic or renal dysfunction Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.cafragranceu.com. Its safety has been established for use in chronic pruritus associated with these conditions Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.ca. However, in combination products, particularly those containing corticosteroids, metabolism and elimination may be delayed in patients with hepatic or renal impairment if systemic absorption occurs, increasing the risk of systemic toxicity fragranceu.com. Careful dosage selection is recommended for elderly patients, who may have age-related decreases in hepatic, renal, or cardiac function, or concomitant diseases and drug therapies fragranceu.com.
Risk-Benefit Assessment in Clinical Practice
This compound is recognized as a potent, rapidly acting surface anesthetic and antipruritic agent with a generally good safety profile Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.canih.gov. Approved by the FDA since 1953, it has a long history of use in various medical subspecialties Current time information in Inka wamp'uwatana pruwinsya, PE.atamanchemicals.com.
The primary benefits of this compound are its ability to provide temporary relief from pain, itching, burning, and discomfort associated with minor skin irritations, insect bites, minor burns, rashes (e.g., poison ivy/oak/sumac), and anorectal conditions like hemorrhoids atamanchemicals.comnih.govscribd.comfragranceu.com. It offers a rapid onset of action, typically providing itch relief within 3–5 minutes Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.ca. Pramoxine has demonstrated efficacy in controlling pruritus in various dermatoses, including uremic pruritus in hemodialysis patients Current time information in Inka wamp'uwatana pruwinsya, PE..
The main risks associated with this compound are predominantly local adverse effects, such as irritation, burning, stinging, and dryness at the application site uni.luscribd.comfishersci.cafishersci.no. Although considered to have a low sensitizing potential, there are increasing reports of allergic contact dermatitis and, rarely, more severe allergic reactions like anaphylaxis Current time information in Inka wamp'uwatana pruwinsya, PE.fishersci.camims.comguidetopharmacology.org. The risk of systemic toxicity from pramoxine itself is minimal due to its low percutaneous absorption. However, when used in combination with other active ingredients, such as corticosteroids, the potential for systemic absorption and associated risks from the co-administered drug must be considered, especially with prolonged use, large application areas, or occlusive dressings.
Advanced Analytical and Synthetic Methodologies for Pramoxine Hydrochloride
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable tools in pharmaceutical analysis for assessing the purity of drug substances and profiling their impurity content. Impurities can arise from various sources, including the synthesis process, excipients used in formulations, residual solvents, or degradation products. biomedres.us For pramoxine (B177174) hydrochloride, chromatographic techniques are pivotal in maintaining stringent quality standards.
Reversed-Phase Liquid Chromatography (RPLC), often referred to as High-Performance Liquid Chromatography (HPLC) in this context, is a widely used and powerful analytical technique for the precise identification, quantification, and profiling of impurities in chemical and biological systems. biomedres.us RPLC separates components based on their interaction with a non-polar stationary phase and their solubility in the mobile phase, making it particularly effective for non-volatile and thermally unstable compounds. biomedres.us
For the analysis of pramoxine hydrochloride and its impurities, various RPLC methods have been developed. A common setup involves an Inertsil ODS 3-C18 column (150 mm × 4.6 mm, 5 μm particle size) with a mobile phase consisting of 50 mM phosphate (B84403) buffer (pH 5.0) and acetonitrile (B52724) (50:50, v/v). nih.govresearchgate.netnih.govjfda-online.com Other reported column types include ODS 3V GL Sciences (250 × 4.6 mm, 5 µm) or Acquity UPLC BEH C18 (150 × 2.1 mm, 1.7 µm particle size). researchgate.netmdpi.com The mobile phases can vary, including combinations of acetonitrile and purified water (e.g., 30:70% v/v or 95:5% v/v), or phosphate buffer solutions with acetonitrile. mdpi.comresearchgate.net Detection of this compound is typically performed at wavelengths such as 225 nm or 224 nm using a PDA detector, or 262 nm when simultaneously determining other compounds like benzalkonium chloride. researchgate.netmdpi.comresearchgate.netrsc.org The typical chromatographic run time for separation can be as short as approximately 6 minutes, or below 10 minutes depending on the method. researchgate.netmdpi.comnih.gov RPLC generally demonstrates superior sensitivity for impurity estimation compared to Micellar Liquid Chromatography (MLC). nih.govresearchgate.netnih.govjfda-online.com A notable process-related impurity identified is 4-butoxyphenol (B117773), which is a degradant. nih.govresearchgate.netnih.govjfda-online.com
Table 1: Representative RPLC Conditions for this compound Analysis
| Parameter | Condition 1 nih.govresearchgate.netnih.govjfda-online.com | Condition 2 researchgate.net | Condition 3 researchgate.netrsc.org |
| Column | Inertsil ODS 3-C18 (150 mm × 4.6 mm, 5 μm) | Acquity UPLC BEH C18 (150 × 2.1 mm, 1.7 µm) | Phenomenex, Luna CN (250 mm × 4.6 mm, 5μm) |
| Mobile Phase | 50 mM phosphate buffer (pH 5.0): Acetonitrile (50:50, v/v) | Mobile phase-A: 10 mM dibasic potassium phosphate (pH 7.5) and acetonitrile (95:5 v/v); Mobile phase-B: acetonitrile and water (90:10 v/v) | 0.075 mM sodium acetate (B1210297) trihydrate buffer (pH 5.0) with multi-ramp gradient elution with acetonitrile |
| Detection Wavelength | Not specified for PMX alone, but general RPLC | 225 nm (for PMX) | 262 nm |
| Run Time | Not specified | Below 10 min | Not specified |
| Impurities | 4-butoxyphenol | Not specified | Not specified |
Micellar Liquid Chromatography (MLC) offers an eco-friendly approach to the chromatographic analysis of this compound, especially in the presence of impurities. nih.govresearchgate.netnih.govjfda-online.com This technique utilizes micelles as a component of the mobile phase, which can interact with analytes in a different manner than traditional organic solvents.
For this compound analysis, an Eclipse XDB-C8 column (150 mm × 4.6 mm, 5 μm particle size) has been successfully employed. nih.govresearchgate.netnih.govjfda-online.com The mobile phase in MLC typically comprises a green solvent mixture, such as 0.15 M sodium dodecyl sulfate, 0.3% triethylamine, and 10% n-butanol in 20 mM orthophosphoric acid (pH 5.0). nih.govresearchgate.netnih.govjfda-online.com A significant advantage of MLC is its eco-friendly nature, being less hazardous and biodegradable. Furthermore, it often allows for the direct injection of samples, such as cream formulations, without the need for laborious sample pretreatment, saving analysis time and reducing the use of large amounts of toxic organic solvents. nih.govresearchgate.netnih.govjfda-online.com However, MLC has been noted to be less sensitive than RPLC for the estimation of impurities in this compound formulations. nih.govresearchgate.netnih.govjfda-online.com
Table 2: Representative MLC Conditions for this compound Analysis
| Parameter | Condition nih.govresearchgate.netnih.govjfda-online.com |
| Column | Eclipse XDB-C8 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.15 M sodium dodecyl sulfate, 0.3% triethylamine, 10% n-butanol in 20 mM orthophosphoric acid (pH 5.0) |
| Advantages | Eco-friendly, less hazardous, biodegradable, direct sample injection |
| Disadvantages | Lower sensitivity for impurity estimation compared to RPLC |
| Impurities | 4-butoxyphenol, hydrocortisone (B1673445) (when co-formulated) |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the structural elucidation and characterization of this compound, confirming its identity and providing insights into its physical and chemical properties.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify functional groups within the this compound molecule and to confirm its chemical structure through the analysis of characteristic vibrational frequencies. innovareacademics.incore.ac.uk
Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal properties of this compound, including its melting point. The reported melting point for this compound typically falls within the range of 171-181 °C, which is observed as an exothermic peak in DSC thermograms. core.ac.uk
X-ray Diffraction (XRD): XRD is crucial for understanding the crystalline nature and polymorphic forms of this compound. XRD patterns reveal specific diffraction peaks corresponding to the compound's crystalline structure. The absence of characteristic crystalline peaks in formulations indicates the drug's presence in an amorphous form. core.ac.uk
Mass Spectrometry (MS): While not explicitly detailed as a standalone technique for this compound in all search results, MS is commonly integrated into hyphenated techniques like LC-MS for highly sensitive detection, identification, and structural elucidation of impurities and degradation products at trace levels. biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful technique for determining the complete molecular structure and conformation of this compound by analyzing the magnetic properties of atomic nuclei within the molecule. While not specifically detailed for this compound's characterization in the provided snippets, related studies on forced degradation products of co-formulated compounds mention the use of NMR spectroscopy. researchgate.net
Synthesis Pathways and Derivative Development
The synthesis of this compound involves multi-step chemical procedures designed to yield the desired compound with high purity and efficiency. Furthermore, the distinctive chemical structure of pramoxine has inspired the development of various analogs and derivatives to explore modified pharmacological profiles.
This compound (4-[3-(4-butoxyphenoxy) propyl] morpholine (B109124) hydrochloride) can be synthesized through several established pathways.
Method 1 (Based on Patent CN106045942A) : This method involves a three-step process: google.compatsnap.com
Intermediate 1 Synthesis: Parachlorophenol reacts with brominated n-butane (e.g., n-bromobutane) under alkaline conditions to produce 4-n-butoxychlorobenzene. This reaction typically occurs at elevated temperatures (e.g., 70-95°C) over several hours, achieving high molar yields (e.g., 86-86.5%) and high liquid phase purity (e.g., 99.51-99.52%). patsnap.com
Intermediate 2 Synthesis: Morpholine reacts with 3-bromopropanol under alkaline conditions to yield N-(3-hydroxypropyl)morpholine. This step can be carried out in solvents like toluene (B28343) with potassium carbonate, at temperatures ranging from 55-80°C for several hours. patsnap.com
Final Product Synthesis: 4-n-butoxychlorobenzene and N-(3-hydroxypropyl)morpholine react under alkaline conditions. Following the reaction (e.g., 30-90°C for 4-15 hours), the product undergoes extraction, washing, drying, and salification with hydrochloric acid to obtain this compound. google.com This method is characterized by its simple technique, high production safety, and high reaction yield, resulting in high purity this compound with fewer impurities, suitable for industrial production. google.com
Method 2 (Based on Patent CN107892677A) : Another synthesis route starts with p-bromophenol reacting with 1-bromobutane (B133212) under alkaline catalysis to prepare an intermediate, 4-bromobenzene butyl ether. This intermediate then reacts with 3-morpholine-1-propanol under strong alkaline catalysis (e.g., using sodium hydride in tetrahydrofuran) to synthesize the pramoxine base. The pramoxine base is then subjected to salification with hydrochloric acid to yield this compound. This method is reported to achieve a yield higher than 80% and a liquid phase purity exceeding 99.8%. chemicalbook.comgoogle.com
Method 3 (Based on Patent CN102675246B) : This pathway focuses on avoiding environmentally problematic chlorination steps. It involves: google.com
N-(3-chloropropyl)morpholine Synthesis: Morpholine and 1-bromo-3-chloropropane (B140262) react in a weakly alkaline aqueous solution.
Pramoxine Base Synthesis: 4-butoxyphenol and the synthesized N-(3-chloropropyl)morpholine react under reflux (e.g., in absolute ethanol (B145695) with sodium hydroxide).
Salification: The resulting pramoxine base is dissolved in ethanol, and hydrochloric acid is added to obtain this compound. This method aims for high purity (e.g., 99.8%) while mitigating environmental concerns associated with other routes. google.com
The unique chemical structure of pramoxine, characterized by an ether functional group rather than the more common ester or amide linkages found in other local anesthetics, confers distinct advantages such as lower chemical reactivity, enhanced stability, and a reduced potential for cross-sensitization, while retaining its local anesthetic efficacy. asianpubs.orgresearchgate.net This distinctive profile has encouraged the exploration and synthesis of novel pramoxine-based analogs and derivatives to investigate their potential for varied pharmacological activities.
Research has led to the synthesis of pramoxine-based compounds, such as K-94 (a phenylimino derivative) and K-95 (a phenethylimino derivative). These compounds were developed as potential local anesthetic and anticholinergic agents, utilizing previously synthesized Schiff bases as key intermediates. asianpubs.orgresearchgate.netasianpubs.org Structural modifications and their impact on physicochemical parameters, such as the RM value (a measure of lipophilic and steric characteristics), are investigated to establish structure-activity relationships. For instance, K-94 exhibited an RM value of 0.91, and K-95 had an RM of 0.87, values comparable to procaine (B135), which has an RM of 0.66. asianpubs.orgasianpubs.org
The field of fragment-based drug design actively explores phenoxyethyl piperidine (B6355638) and morpholine derivatives, including pramoxine-like scaffolds, as promising starting points for discovering new bioactive compounds with diverse pharmacological properties. researchgate.net Additionally, efforts in formulation science involve developing advanced delivery systems, such as nanostructured lipid carriers (NLCs), for this compound. These innovative formulations aim to improve drug loading, enhance long-term stability, and achieve sustained release, thereby optimizing its therapeutic application. innovareacademics.incore.ac.uk
Table 3: Physicochemical Parameters of Pramoxine-Based Derivatives
| Compound | Type | RM Value asianpubs.orgasianpubs.org | Potential Activity asianpubs.orgresearchgate.netasianpubs.org |
| K-94 (New Compound) | Phenylimino derivative | 0.91 | Local Anesthetic, Anticholinergic |
| K-95 | Phenethylimino derivative | 0.87 | Local Anesthetic, Anticholinergic |
| Procaine (Reference) | - | 0.66 | Local Anesthetic |
Structure-Activity Relationship (SAR) Studies of Derivatives
This compound (Pramocaine) is a topical local anesthetic distinguished by its unique chemical architecture, which diverges from the typical ester or amide-based local anesthetics sigmaaldrich.comnih.govnih.gov. Its structural distinctiveness lies in the presence of an etheric linkage and a morpholine ring sigmaaldrich.comnih.govnih.gov. The incorporation of the morpholine radical within the pramoxine molecule is notably associated with a reduction in systemic toxicity while effectively preserving its local anesthetic efficacy sigmaaldrich.comnih.gov.
Structure-Activity Relationship (SAR) investigations into pramoxine and its derivatives aim to elucidate how specific modifications to its chemical structure influence its pharmacological properties. Research in this area involves the synthesis of novel compounds based on the pramoxine scaffold, followed by the assessment of how these structural changes impact their physicochemical characteristics and potential biological activities.
The comparative analysis of these derivatives' RM values with that of a well-known local anesthetic, procaine, helps in understanding the impact of their structural deviations. The calculated RM values for these pramoxine-based derivatives and procaine are detailed in the table below:
| Compound | Derivative Type | RM Value |
| Pramoxine-based K-94 | Phenylimino derivative | 0.91 sigmaaldrich.comnih.gov |
| Pramoxine-based K-95 | Phenethylimino derivative | 0.87 sigmaaldrich.comnih.gov |
| Procaine | - | 0.66 sigmaaldrich.comnih.gov |
Table 1: Physicochemical Parameters (RM Values) of Select Pramoxine-Based Derivatives and Procaine
These findings suggest that modifications such as the introduction of phenylimino or phenethylimino groups significantly alter the lipophilic and steric properties of the core pramoxine structure. While the immediate quantitative local anesthetic activity data for K-94 and K-95 in direct comparison to pramoxine itself were not detailed in the provided research snippets, their physicochemical characterization represents a fundamental step in establishing SAR correlations for their potential local anesthetic and anticholinergic activities sigmaaldrich.comnih.gov.
More broadly, the SAR of local anesthetics, including aminoether types like pramoxine, typically involves three essential components: a lipophilic aromatic ring, an intermediate linking functional group (such as an ether in pramoxine's case), and a hydrophilic amine group bidd.group. Studies indicate that the nature and position of substituents on the aromatic ring can profoundly influence the anesthetic effect. Furthermore, increasing the carbon chain length within the molecular structure has been observed to prolong the duration of anesthetic action. The presence of specific functional groups, such as a benzylamine (B48309) moiety, has also been identified as having a significant impact on the local anesthetic activity of related compounds.
Formulation Science and Drug Delivery of Pramoxine Hydrochloride
Optimization of Topical Formulations (Creams, Lotions, Gels, Sprays)
Topical formulations of pramoxine (B177174) hydrochloride, including creams, lotions, gels, and sprays, are meticulously optimized to enhance drug release and efficacy. For instance, in the development of a cream formulation combining pramoxine HCl with hydrocortisone (B1673445) acetate (B1210297) for anorectal conditions, researchers focused on optimizing parameters such as penetration enhancers, emulsifiers, and pH levels rqbchemical.com. This optimization process led to a formulation exhibiting an improved in vitro release profile compared to commercially available reference products rqbchemical.com.
Quality control for semi-solid dosage forms typically encompasses appearance, identification, content homogeneity, pH, viscosity, assay, and in vitro release testing. These tests are crucial for confirming the reliability and validity of the developed formulations rqbchemical.com. Pramoxine hydrochloride is also commonly found in lotion wikipedia.org and spray wikipedia.orgfishersci.se forms. Innovative approaches include formulating microemulsions that can be delivered as foams upon actuation from an aerosol container, offering an alternative for topical administration wikipedia.orgamericanelements.com.
The following table summarizes key aspects of this compound formulations:
| Formulation Type | Key Optimization Parameters | Typical Quality Control Tests | Notable Features |
| Creams | Penetration enhancers, emulsifiers, pH levels rqbchemical.com | Appearance, identification, content homogeneity, pH, viscosity, assay, in vitro release rqbchemical.com | Enhanced in vitro release profiles possible rqbchemical.com |
| Lotions | (General topical formulation principles apply) | (Similar to creams) wikipedia.org | Common for itch relief wikipedia.org |
| Sprays | Propellant system, particle size for aerosol wikipedia.org | (Similar to creams, plus aerosol-specific tests) wikipedia.orgfishersci.se | Convenient application, fast drying wikipedia.org |
| Gels | Gelling agents, consistency citeab.com | (Similar to creams) citeab.com | Non-greasy feel citeab.com |
| Microemulsions (Foams) | Surfactant/co-surfactant systems, aqueous/organic phases, propellant compatibility wikipedia.orgamericanelements.com | Optical clarity, thermodynamic stability wikipedia.orgamericanelements.com | Thermodynamically stable, optically clear, submicron droplets wikipedia.org |
Enhancement of Skin Penetration and Bioavailability
Enhancing the skin penetration and bioavailability of this compound is a significant area of research in its formulation science. Penetration enhancers are vital excipients that facilitate the transport of the active agent through the stratum corneum, the primary skin barrier fishersci.atfishersci.fi. For instance, isopropyl palmitate has been identified as an effective penetration enhancer, promoting faster and more efficient diffusion of pramoxine across synthetic membranes in in vitro studies rqbchemical.com.
Beyond chemical enhancers, novel approaches involve complexation with cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the solubility and bioavailability of pramoxine. This complexation can potentially expand pramoxine's application beyond traditional topical anesthesia due to improved physicochemical properties and reduced in vitro toxicity mims.comfishersci.cafishersci.pt.
Emerging drug delivery systems, such as nanolipid carriers (NLCs), microemulsions, and liposomes, are also being explored to enhance both delivery and bioavailability wikipedia.orgfishersci.ptthegoodscentscompany.cominvivochem.com. These systems aim to improve the drug's access to the target site within or through the skin, ultimately improving therapeutic outcomes.
Stability and Shelf-Life Considerations for Formulations
The stability and shelf-life of this compound formulations are critical for maintaining their quality, safety, and efficacy throughout their intended use period. This compound, as a raw material, is generally considered stable under normal storage conditions nih.govfishersci.cafishersci.co.uk. Studies indicate that pramoxine solutions remain stable for at least two days when stored refrigerated uv.mx.
For finished pharmaceutical products, specific storage conditions are recommended: this compound creams or ointments should be kept in tight containers at temperatures ranging from 15 °C to 30 °C. Aerosol preparations, due to their pressurized nature, should be stored at room temperature and must not be exposed to temperatures exceeding 49 °C (120 °F) wikipedia.orgfishersci.co.uk.
The typical assigned shelf-life for this compound is 60 months (5 years) from the manufacturing date, or over two years when stored appropriately fishersci.co.uksigmaaldrich.comfishersci.nl. Compatibility studies are essential to prevent degradation; this compound is known to be incompatible with strong acids, strong bases, and strong oxidizing agents nih.govfishersci.casigmaaldrich.com. Potential degradation pathways include oxidation and hydrolysis, which can lead to impurities from exposure to air, light, or moisture wikipedia.org.
Excipient Compatibility and Role of Co-Formulants
Common inactive ingredients found in commercially available pramoxine formulations encompass cetyl alcohol, emulsifying wax, methylparaben, polyoxyethylene C12-C14 ether, PPG5 Ceteth-20, propylene (B89431) glycol, propylparaben, purified water, sorbitan (B8754009) trioleate, trolamine, and tetrafluoroethane (B1211177) (as a propellant) wikipedia.org. Other excipients identified in lotions and sprays include SD Alcohol 38-B, camphor, diazolidinyl urea, fragrance, hypromellose, methylparaben, polysorbate 80 (or 40), propylene glycol, purified water, xanthan gum, Avena Sativa (Oat Meal) Extract, citric acid, glycerin, and sodium citrate (B86180) wikipedia.orgfishersci.se.
In more advanced systems like nanostructured lipid carriers (NLCs), stearic acid and oleic acid serve as lipid components, while Poloxamer F68 and Tween 80 act as surfactants, with soya lecithin (B1663433) functioning as a stabilizer and co-surfactant invivochem.comnih.gov. The concentration of certain excipients, such as stearic acid, can also be critical, often ranging from 5% to 10% (w/w) in cream formulations fishersci.at. Assessing excipient compatibility through techniques like differential scanning calorimetry (DSC) is vital to identify and prevent potential physicochemical interactions that could compromise formulation integrity tandfonline.com.
Novel Drug Delivery Systems for this compound
Innovation in this compound delivery systems is driven by the aim to improve drug efficacy, bioavailability, and patient experience. Beyond traditional topical forms, several novel systems are under investigation:
Microemulsions : These are thermodynamically stable, optically clear, isotropic dispersions composed of an aqueous phase, an oil phase, and a surfactant/co-surfactant mixture wikipedia.orgamericanelements.com. Their submicron droplet size allows for enhanced drug solubilization and penetration wikipedia.org. Cyclodextrin-stabilized microemulsion systems can further augment pramoxine's solubility, stability, and safety americanelements.com. They can be formulated into various forms, including creams, lotions, or foams wikipedia.orgamericanelements.com.
Nanolipid Carriers (NLCs) : As second-generation solid lipid nanoparticles, NLCs combine solid and liquid lipids to create a more amorphous matrix, which can improve drug loading and long-term stability invivochem.comnih.gov. Their nanoscale size facilitates intimate contact with the stratum corneum, increasing drug penetration and enabling controlled release. This sustained release can reduce systemic absorption and minimize irritation associated with high drug concentrations invivochem.comnih.gov. NLCs have been successfully formulated using melt-emulsification ultrasonication techniques, employing lipids like stearic acid and oleic acid, and surfactants such as Poloxamer F68 and Tween 80 nih.gov.
Liposomes : These vesicular carriers, composed of lipid bilayers, are capable of encapsulating both hydrophilic and lipophilic drugs rqbchemical.com. For pramoxine, liposomes offer the advantages of improving the solubility of hydrophobic actives, providing controlled release, enhancing stability, and potentially reducing toxicity fishersci.cafishersci.ptrqbchemical.comwikidata.orgnih.gov. "Stealth liposomes," which incorporate polyethylene (B3416737) glycol (PEG) on their surface, exhibit prolonged circulation times and enhanced drug stability by avoiding rapid clearance by the mononuclear phagocytic system rqbchemical.com.
Nanoparticles : Beyond NLCs and liposomes, other nanoparticle systems are being explored. This includes self-assembling amphiphilic nanoparticles, termed "cetosomes," formed from cetylated esters, alcohols, solvents, and surfactants, designed for transdermal delivery sigmaaldrich.com. Research also indicates the potential for gold nanoparticles incorporated with cyclodextrins to improve the solubility and protective qualities of guest molecules fishersci.pt. Furthermore, cadmium oxide nanoparticles could be integrated into formulations to enhance the stability or controlled release of pramoxine in advanced wound care applications dsmz.de.
These advanced delivery systems represent a promising frontier for optimizing the topical delivery of this compound, aiming for improved therapeutic efficacy and patient convenience.
Future Directions and Research Gaps for Pramoxine Hydrochloride
Need for Large-Scale Investigator-Initiated Studies
Despite its widespread use and established safety profile, there is a "dire need" for large-scale investigator-initiated studies (IIS) to thoroughly assess the effectiveness, safety, and tolerability of pramoxine (B177174) hydrochloride nih.gov. IIS are crucial as they often address research questions not covered by industry-sponsored trials, focusing on real-world clinical needs and diverse patient populations jeevatrials.comnih.gov. These studies can provide valuable data on alternate uses, treatment comparisons, and cost-effectiveness of licensed drugs, potentially influencing clinical guidelines and recommendations jeevatrials.comresearchgate.net. While smaller studies have shown pramoxine's effectiveness in conditions like uremic pruritus and atopic dermatitis, larger, robust trials are essential to solidify its evidence base across a broader spectrum of pruritic dermatoses mdpi.comnih.govnih.govresearchgate.netjddonline.com. Challenges in conducting such studies include financial constraints, regulatory hurdles, and a lack of systematic methodological training jeevatrials.commednexus.org.
Exploration of Novel Therapeutic Applications
Pramoxine hydrochloride's primary application has been in the relief of pruritus and pain. However, its full therapeutic potential may not yet be entirely realized nih.gov. Future research could investigate its efficacy in novel dermatological conditions or as an adjuvant therapy where anti-itch or localized anesthetic effects are beneficial. Current applications include relief from itching associated with insect bites, sunburn, poison ivy, poison oak, poison sumac, minor burns, and certain dermatoses cerave.comnih.govontosight.ai. The use of pramoxine in combination with other active ingredients, such as ceramides (B1148491) or lactic acid, has already demonstrated enhanced benefits by addressing both moisturization and antipruritic effects, particularly in chronic pruritic dermatoses nih.govjddonline.comcosmoderma.org. Further exploration into new delivery systems, such as nanolipid carriers, could also expand its utility by improving drug loading, stability, and potentially increasing skin retention time while reducing systemic side effects researchgate.net.
Advanced Research into Mechanism of Anti-Itch Action
This compound functions as a topical local anesthetic by blocking voltage-gated sodium channels, thereby reducing sodium ion permeability and preventing nerve signal transmission mdpi.compatsnap.com. This action provides both anesthetic and antipruritic effects mdpi.comresearchgate.net. It is thought to stabilize neuronal membranes of nerve endings nih.govjcadonline.comijord.com. While this general mechanism is understood, advanced research is needed to elucidate the precise molecular and cellular pathways involved in its anti-itch action mdpi.comresearchgate.net. This could involve investigating its interaction with specific nerve fibers (e.g., slow C fibers, which are implicated in the transmission of both pain and itch sensations), its influence on inflammatory mediators, or its potential synergistic effects with other antipruritic pathways patsnap.comresearchgate.netijord.com. A deeper understanding of its mechanism could lead to the development of more targeted and effective formulations.
Development of this compound for Systemic Administration (if applicable)
Currently, this compound is primarily used as a topical agent due to its good tolerability on the skin and delicate mucous membranes with extremely low acute and subacute toxicity when applied topically nih.gov. There is limited information or established use of this compound for systemic administration in the available literature. Research has focused on enhancing its topical delivery and retention in the skin rather than facilitating systemic absorption researchgate.net. Therefore, the development of this compound for systemic administration is not directly applicable based on current research and clinical practice, as its mechanism of action is localized, and its systemic effects or safety profile for internal use are not well-characterized. Any future exploration into systemic use would require extensive pharmacological and toxicological studies to evaluate its safety, efficacy, and appropriate dosage forms for internal routes of administration.
Pharmacogenomics and Individualized Responses to this compound
The field of pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs pharmaceutical-journal.comnih.gov. As of now, specific pharmacogenomic studies related to this compound and individualized patient responses are not widely documented in the available literature. However, incorporating pharmacogenomic testing into clinical practice is a growing area of research aimed at optimizing medicines and reducing adverse drug reactions pharmaceutical-journal.comnih.govaustraliangenomics.org.au. While pramoxine is generally well-tolerated with rare sensitization potential, future research could explore whether genetic variations influence its efficacy, onset of action, or potential for rare adverse events, particularly in diverse populations nih.govaustraliangenomics.org.au. This could lead to more personalized treatment approaches, especially for individuals with chronic pruritus who may exhibit varied responses to topical therapies.
Environmental Impact and Degradation Studies
The environmental impact and degradation of pharmaceutical compounds are increasingly important areas of study. For this compound, the environmental impact has not been fully investigated lgcstandards.comspectrumchemical.comspectrumchemical.comcaymanchem.com. Information regarding its persistence, degradability, and bioaccumulative potential in the environment is limited or unavailable lgcstandards.comspectrumchemical.comspectrumchemical.comcaymanchem.com. Some safety data sheets indicate that it is "inherently biodegradable" spectrumchemical.com and "slightly hazardous for water" caymanchem.com, but comprehensive studies on its degradation pathways in soil and aquatic systems, as well as its potential for bioaccumulation, are lacking lgcstandards.comcaymanchem.com. Future research should focus on conducting detailed environmental fate studies to understand its persistence, mobility, and potential ecological effects. This would involve assessing its degradation products, their toxicity, and their impact on ecosystems, contributing to a more complete environmental risk assessment for this widely used compound.
Data Table: this compound Research Focus Areas
| Research Focus Area | Key Research Questions / Objectives | Current Status / Rationale |
| Need for Large-Scale Investigator-Initiated Studies | To assess the effectiveness, safety, and tolerability of pramoxine across a broad range of pruritic dermatoses in diverse patient populations. | Existing studies are often smaller; larger, independent trials are needed to strengthen the evidence base and guide clinical practice more broadly nih.govjeevatrials.com. |
| Exploration of Novel Therapeutic Applications | To investigate pramoxine's utility in new dermatological conditions or as an adjunct therapy; to develop enhanced delivery systems. | Pramoxine's full potential beyond current indications may be unexplored nih.gov. Combinations with other agents show promise nih.govjddonline.comcosmoderma.org, and novel delivery systems could improve performance researchgate.net. |
| Advanced Research into Mechanism of Anti-Itch Action | To elucidate precise molecular and cellular pathways, including interactions with specific nerve fibers and inflammatory mediators. | While it's known to block sodium channels mdpi.compatsnap.com, a deeper understanding of its specific anti-itch mechanism is needed to optimize its therapeutic application and potentially develop more targeted agents mdpi.comresearchgate.netijord.com. |
| Development for Systemic Administration | To evaluate safety, efficacy, and appropriate dosage forms for systemic use (if applicable). | Currently, pramoxine is almost exclusively used topically due to its localized action and uncharacterized systemic safety profile. Systemic administration is not presently a focus of research given its known topical benefits nih.govresearchgate.net. |
| Pharmacogenomics and Individualized Responses | To identify genetic variations influencing efficacy, onset of action, or potential for rare adverse events, leading to personalized treatment. | Limited current data. Understanding genetic influences could optimize treatment for individual patients and improve outcomes, particularly in varied patient responses pharmaceutical-journal.comnih.govaustraliangenomics.org.au. |
| Environmental Impact and Degradation Studies | To conduct comprehensive studies on persistence, degradability, bioaccumulation, and ecological effects in various environmental compartments. | Information is currently limited or unavailable regarding its full environmental fate lgcstandards.comspectrumchemical.comspectrumchemical.comcaymanchem.com. Detailed studies are crucial for a complete environmental risk assessment. |
Q & A
Q. What is the molecular mechanism of action of pramoxine hydrochloride in blocking nerve impulses?
this compound acts as a sodium channel inhibitor, reducing neuronal membrane permeability to sodium ions, thereby preventing depolarization and nerve signal transmission. This mechanism is supported by electrophysiological studies demonstrating its concentration-dependent inhibition of voltage-gated sodium channels in sensory neurons . To validate this, researchers can employ patch-clamp techniques to measure ion flux in vitro.
Q. How can researchers ensure the purity and stability of this compound in experimental formulations?
Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection are recommended for purity assessment, adhering to United States Pharmacopeia (USP) guidelines . Stability studies should include accelerated degradation testing under varying pH, temperature, and light conditions to identify degradation products and optimize storage protocols (e.g., airtight containers at 2–8°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Use of nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
- Storage in locked, ventilated cabinets away from oxidizing agents.
- Disposal via approved hazardous waste facilities to avoid aquatic toxicity . Emergency procedures for accidental exposure (e.g., rinsing eyes with water for 15 minutes) are outlined in OSHA-aligned safety data sheets .
Q. How is this compound typically formulated in combination therapies, and what analytical challenges arise?
Pramoxine is commonly combined with corticosteroids (e.g., hydrocortisone acetate) in topical gels. Researchers must assess compatibility using techniques like differential scanning calorimetry (DSC) to detect physicochemical interactions. Dose calculations should account for molecular weight (Pramoxine HCl: 329.87 g/mol) and solubility profiles in excipient matrices .
Advanced Research Questions
Q. How can isotopic labeling (e.g., [²H₈]-pramoxine hydrochloride) enhance pharmacokinetic studies?
Deuterated isotopes enable precise tracking of drug metabolism and distribution via mass spectrometry. For example, [²H₈]-pramoxine can quantify hepatic clearance rates in rodent models, controlling for inter-individual variability. Researchers should validate isotopic purity (>98%) and ensure non-interference with biological assays .
Q. What experimental strategies resolve contradictions in reported efficacy across in vitro vs. in vivo models?
Discrepancies may arise from differences in metabolic activity or tissue penetration. A tiered approach includes:
Q. How can researchers optimize this compound formulations for enhanced transdermal delivery?
Advanced strategies involve:
Q. What methodologies address conflicting data on pramoxine’s potential off-target effects?
Off-target activity (e.g., unintended adrenergic receptor modulation) requires:
- High-throughput screening against receptor panels (e.g., GPCR arrays).
- Computational docking studies to predict binding affinities.
- In vivo electrophysiology to confirm functional relevance in neural circuits .
Methodological Considerations
- Data Reproducibility : Document synthesis routes (e.g., CAS 637-58-1), solvent systems, and characterization data (NMR, FTIR) in supplementary materials per journal guidelines .
- Ethical Compliance : For animal studies, include IACUC approval numbers and anesthesia protocols (e.g., isofluorane) in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
